molecular formula C8H5ClN2O B13026340 2-Chloroquinoxalin-5-ol

2-Chloroquinoxalin-5-ol

Cat. No.: B13026340
M. Wt: 180.59 g/mol
InChI Key: JTPQPIARVNHNFI-UHFFFAOYSA-N
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Description

2-Chloroquinoxalin-5-ol is a high-purity chemical reagent designed for research and development applications. As a functionalized quinoxaline derivative, it serves as a versatile synthetic intermediate for constructing more complex molecules. Quinoxaline cores are privileged structures in medicinal chemistry, and this compound is a valuable precursor for structure-activity relationship (SAR) studies. Research on analogous chloroquinoxaline compounds has demonstrated their potential as key scaffolds in developing ligands for neurological targets, such as 5-HT3 receptor subtypes . Furthermore, quinoxaline derivatives are actively investigated for their potential pharmacological properties, including as histone deacetylase (HDAC) inhibitors for anticancer research and as synthetic mimics of pro-resolving lipid mediators in inflammation studies . The reactivity of the chlorine and hydroxyl groups on the quinoxaline ring system makes this compound particularly suitable for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, facilitating the exploration of novel chemical space in heterocyclic chemistry . This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloroquinoxalin-5-ol

InChI

InChI=1S/C8H5ClN2O/c9-7-4-10-8-5(11-7)2-1-3-6(8)12/h1-4,12H

InChI Key

JTPQPIARVNHNFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-Chloroquinoxalin-5-ol typically involves the chlorination of quinoxalin-5-ol. One common method includes heating quinoxalin-5-ol with phosphorus oxychloride at elevated temperatures. The reaction mixture is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, and purified by column chromatography to yield this compound .

Chemical Reactions Analysis

2-Chloroquinoxalin-5-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloroquinoxalin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloroquinoxalin-5-ol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, quinoxaline derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxalin-5-ol (C₈H₆N₂O)

  • Molecular Weight : 146.15 g/mol .
  • Key Differences : Lacks the chlorine substituent, resulting in lower molecular weight and reduced electron-withdrawing effects.
  • Properties : The absence of chlorine decreases acidity at the hydroxyl group compared to chlorinated analogs. It exhibits moderate solubility in polar solvents due to the -OH group.
  • Applications: Primarily used as a precursor for synthesizing substituted quinoxalines in medicinal chemistry .

2-Chloroquinoxalin-6-ol (C₈H₅ClN₂O)

  • Molecular Weight : 180.59 g/mol .
  • Key Differences : The hydroxyl group is at position 6 instead of 5, altering hydrogen-bonding patterns and electronic effects.
  • Properties : The chlorine at position 2 enhances lipophilicity and reactivity in substitution reactions. The shifted -OH group may reduce solubility in aqueous media compared to the 5-ol isomer.
  • Applications : Used in organic synthesis and as an intermediate in agrochemical research .

7-Bromoquinolin-5-ol (C₉H₆BrNO)

  • Molecular Weight : ~224.06 g/mol (calculated) .
  • Key Differences: A quinoline derivative (one nitrogen atom) with bromine at position 7 and -OH at position 5.
  • Properties: Bromine increases lipophilicity and steric bulk compared to chlorine. The quinoline core exhibits distinct electronic properties due to a single nitrogen atom, influencing fluorescence and coordination chemistry.
  • Applications : Explored in medicinal chemistry for antimicrobial activity and as a fluorescent probe .

5-Chloroquinolin-8-ol (C₉H₆ClNO)

  • Molecular Weight : ~179.60 g/mol (calculated) .
  • Key Differences: A quinoline derivative with chlorine at position 5 and -OH at position 8.
  • Properties: The chlorine and hydroxyl groups create a chelating effect, making it suitable for synthesizing metallophthalocyanines. Its electronic properties differ significantly from quinoxaline analogs due to the heterocycle’s nitrogen arrangement.
  • Applications : Key ligand in cobalt phthalocyanine complexes for electrochemical applications .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties Applications
2-Chloroquinoxalin-5-ol C₈H₅ClN₂O 180.59 (inferred) Cl (2), -OH (5) Electron-withdrawing Cl, polar -OH Drug intermediates, materials science
Quinoxalin-5-ol C₈H₆N₂O 146.15 -OH (5) Moderate solubility, no Cl Precursor for heterocyclic synthesis
2-Chloroquinoxalin-6-ol C₈H₅ClN₂O 180.59 Cl (2), -OH (6) Lipophilic, reactive Agrochemical intermediates
7-Bromoquinolin-5-ol C₉H₆BrNO ~224.06 Br (7), -OH (5) Fluorescent, antimicrobial potential Medicinal chemistry, analytical probes
5-Chloroquinolin-8-ol C₉H₆ClNO ~179.60 Cl (5), -OH (8) Chelating agent, stable coordination Electrochemical materials

Research Findings and Trends

  • Electronic Effects: Chlorine in this compound increases the acidity of the -OH group compared to non-chlorinated analogs, enhancing its reactivity in nucleophilic substitutions .
  • Biological Activity: Quinoline derivatives (e.g., 7-bromoquinolin-5-ol) show stronger antimicrobial activity than quinoxaline analogs, likely due to improved membrane penetration from bromine .
  • Material Science: Chlorinated quinoxalines are preferred over quinoline derivatives in coordination chemistry for creating stable metal complexes with tailored redox properties .

Notes

  • Safety: Chlorinated quinoxalines may be irritants; handle with gloves and ventilation (similar precautions as for 2-chloroquinoxalin-6-ol ).
  • Storage : Store in cool, dry conditions away from oxidizing agents to prevent decomposition.

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